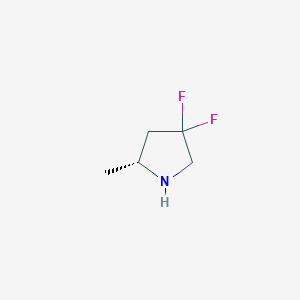
(2R)-4,4-difluoro-2-methylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-4,4-difluoro-2-methylpyrrolidine is a chiral fluorinated pyrrolidine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4,4-difluoro-2-methylpyrrolidine typically involves the fluorination of a suitable pyrrolidine precursor. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
(2R)-4,4-difluoro-2-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different pyrrolidine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
科学的研究の応用
(2R)-4,4-difluoro-2-methylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2R)-4,4-difluoro-2-methylpyrrolidine involves its interaction with specific molecular targets. The fluorine atoms in the compound can influence its binding affinity and selectivity towards enzymes and receptors. The pathways involved may include modulation of enzyme activity and receptor signaling, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (2R)-4,4-difluoro-2-ethylpyrrolidine
- (2R)-4,4-difluoro-2-propylpyrrolidine
- (2R)-4,4-difluoro-2-butylpyrrolidine
Uniqueness
(2R)-4,4-difluoro-2-methylpyrrolidine is unique due to its specific fluorination pattern and chiral center. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications compared to its analogs.
特性
分子式 |
C5H9F2N |
|---|---|
分子量 |
121.13 g/mol |
IUPAC名 |
(2R)-4,4-difluoro-2-methylpyrrolidine |
InChI |
InChI=1S/C5H9F2N/c1-4-2-5(6,7)3-8-4/h4,8H,2-3H2,1H3/t4-/m1/s1 |
InChIキー |
VDZUDLHASRHRET-SCSAIBSYSA-N |
異性体SMILES |
C[C@@H]1CC(CN1)(F)F |
正規SMILES |
CC1CC(CN1)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


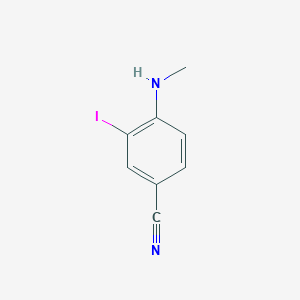


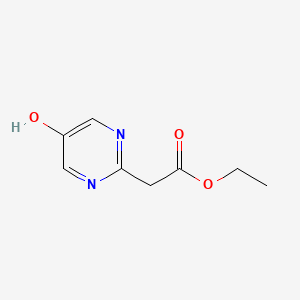
![3-(Pyrrolidin-1-YL)-8-azabicyclo[3.2.1]octane](/img/structure/B11762819.png)
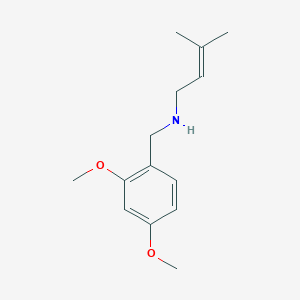

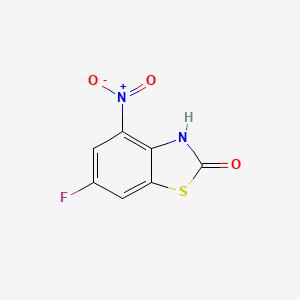
![2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate](/img/structure/B11762863.png)
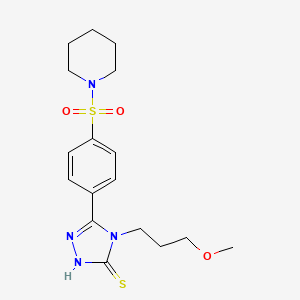
![(3AS,4S,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B11762869.png)
![4-(Methylsulfanyl)imidazo[2,1-f][1,2,4]triazine](/img/structure/B11762870.png)
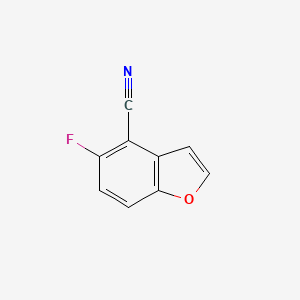
![(R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride](/img/structure/B11762878.png)
